1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . This compound, with its unique structure, holds potential for various scientific research applications.
Properties
Molecular Formula |
C22H19N5O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19N5O2S/c1-29-14-8-6-13(7-9-14)17-12-30-22(26-17)20-18(28)10-27(21(20)23)11-19-24-15-4-2-3-5-16(15)25-19/h2-9,12,23,28H,10-11H2,1H3,(H,24,25) |
InChI Key |
SWHIKFLMAWMAFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps. The general synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The thiazole ring is typically introduced through a reaction with aromatic aldehydes . Industrial production methods may involve catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile, and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antiviral and anticancer activities.
Thiabendazole: Used as an anthelmintic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders. Compared to these compounds, 1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol exhibits unique structural features that may enhance its biological activity and specificity.
Biological Activity
The compound 1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a novel derivative that combines the benzimidazole and thiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activities of compounds containing benzimidazole and thiazole rings are well-documented. These activities include:
- Antimicrobial : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer : Compounds with these moieties have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Some derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole exhibit potent antimicrobial activity. For instance, studies have shown that compounds similar to the target compound have minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound A | 50 | Streptococcus pyogenes |
| Compound B | 62.5 | Escherichia coli |
| Compound C | 12.5 | Staphylococcus aureus |
These results suggest that the synthesized compound may also exhibit similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer effects. The target compound's structure suggests it may inhibit specific kinases involved in cancer progression. For example, studies on related compounds indicate that they can inhibit CDK9-mediated RNA polymerase II transcription and reduce levels of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been evaluated using carrageenan-induced paw edema models. Results indicate that while some derivatives show significant inhibition compared to standard drugs such as diclofenac sodium, the exact efficacy of the target compound remains to be determined.
The biological activity of the target compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The imine functional group may interact with active sites of enzymes involved in inflammatory pathways.
- DNA Interaction : The aromatic nature of the benzimidazole and thiazole rings allows for intercalation into DNA, potentially disrupting replication in cancer cells.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole and thiazole derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of thiazole-benzimidazole derivatives and evaluated their antimicrobial activities against various pathogens.
- Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing synergistic effects when combined with traditional antibiotics.
-
Anticancer Evaluation :
- A study assessed the cytotoxic effects of benzimidazole derivatives on human cancer cell lines.
- The results revealed that certain derivatives induced apoptosis through caspase activation pathways.
-
Anti-inflammatory Assessment :
- In vivo models were utilized to assess the anti-inflammatory effects of synthesized compounds.
- The findings demonstrated a dose-dependent reduction in inflammation markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
